Osi-027

Catalog No.
S538271
CAS No.
936890-98-1
M.F
C21H22N6O3
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osi-027

CAS Number

936890-98-1

Product Name

Osi-027

IUPAC Name

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24)

InChI Key

JROFGZPOBKIAEW-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

OSI027; OSI-027; OSI 027.

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N

Description

The exact mass of the compound Osi-027 is 406.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

Scientific Field: Oncology

Summary of Application: OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2, which are part of the mTOR signaling pathway. This pathway is frequently activated in human cancers and plays a central role in cell growth, metabolism, proliferation, and survival.

Methods of Application: OSI-027 was characterized preclinically using various cancer models both in vitro and in vivo. It was tested against several nonengineered and engineered cancer cell lines to assess its anti-proliferative activity and ability to induce cell death.

Results and Outcomes: OSI-027 demonstrated robust antitumor activity across different human xenograft models and showed superior efficacy compared to rapamycin in COLO 205 and GEO colon cancer xenograft models. It inhibited phosphorylation of mTORC1 substrates 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT .

Autophagy Research

Scientific Field: Cell Biology

Summary of Application: OSI-027’s inhibition of the mTOR pathway triggers autophagy, a cellular process that involves the degradation and recycling of cellular components.

Methods of Application: An optochemical approach was used where a photoactivatable OSI-027 prodrug was designed. Upon light irradiation, OSI-027 is released, inhibiting the mTOR signaling pathway.

Results and Outcomes: The triggered autophagy led to cell death, indicating the potential of OSI-027 to control autophagic processes in cancer cells .

Molecular Pharmacology

Scientific Field: Pharmacology

Summary of Application: OSI-027 serves as a research tool to understand the pharmacological distinctions between mTOR inhibitors like rapamycin and dual mTORC1/mTORC2 inhibitors.

Methods of Application: Comparative studies were conducted to profile the mechanistic and functional effects of OSI-027 and rapamycin across various human cancer cell lines.

Results and Outcomes: OSI-027 showed broad-spectrum anti-proliferative activity and induced apoptosis in a majority of tumor cell lines tested, which was distinct from the effects observed with rapamycin .

OSI-027 is a small molecule compound that serves as a selective inhibitor of the mechanistic target of rapamycin complex 1 and 2 (mTORC1 and mTORC2). It is chemically characterized as 4,5,7-trisubstituted imidazo[5,1-f]triazine, with the molecular formula C21H22N6O3C_{21}H_{22}N_{6}O_{3} and a molecular weight of approximately 406.446 g/mol . OSI-027 has garnered attention for its potential therapeutic applications in various types of solid tumors and lymphomas, particularly due to its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

OSI-027 acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2. mTORC1 and mTORC2 are protein complexes that play a critical role in cell growth, proliferation, and survival [, ]. By inhibiting mTORC1 and mTORC2, OSI-027 disrupts these essential cellular processes, potentially leading to cell death in cancer cells [].

Studies have shown that OSI-027 inhibits the phosphorylation of key mTORC1 and mTORC2 substrates, such as 4E-BP1, S6K1, and AKT, in various cancer models []. This inhibition disrupts downstream signaling pathways involved in cell growth and proliferation.

OSI-027 primarily functions through the inhibition of the mTOR signaling pathway. It disrupts the phosphorylation of key substrates such as 4E-BP1 and S6K1, which are critical for protein synthesis and cell growth. This inhibition leads to cell cycle arrest in the G0/G1 phase, thereby reducing cell proliferation . The compound has been shown to have a more than 100-fold selectivity for mTOR compared to other kinases like PI3Kα, PI3Kβ, and DNA-PK .

The biological activity of OSI-027 has been extensively studied in various cancer cell lines. It has demonstrated significant cytotoxic effects against pancreatic ductal adenocarcinoma cells (Panc-1, BxPC-3, and CFPAC-1) by downregulating multidrug resistance proteins and enhancing apoptosis when combined with chemotherapeutic agents like gemcitabine . The compound also inhibits DNA synthesis and alters the expression of cell cycle regulators such as Cyclin D1 and CDK4 .

OSI-027 has been investigated for its potential applications in treating various cancers, particularly those resistant to conventional therapies. Its ability to inhibit mTOR signaling makes it a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics. Clinical trials have explored its use in solid tumors and lymphomas .

Studies have shown that OSI-027 interacts synergistically with other treatments, such as gemcitabine, enhancing cytotoxic effects against resistant cancer cells. The combination therapy demonstrates improved outcomes compared to monotherapy, indicating that OSI-027 can modulate drug resistance mechanisms in cancer cells . Pharmacokinetic studies also reveal its effective distribution and metabolism in vivo, supporting its potential clinical utility .

Several compounds share structural or functional similarities with OSI-027. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSelectivityUnique Features
RapamycinmTORC1 inhibitorLess selectivePrimarily targets mTORC1 only
AZD8055Dual mTORC1/mTORC2 inhibitorModerate selectivitySimilar mechanism but different structure
Ku0063794mTORC1/mTORC2 inhibitorModerate selectivityTargets both complexes but with different potency
EverolimusmTORC1 inhibitorLess selectiveUsed primarily for renal cancer

OSI-027 stands out due to its dual inhibition of both mTOR complexes with high selectivity, which may lead to enhanced therapeutic effects while minimizing side effects associated with less selective inhibitors like rapamycin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

406.17533859 g/mol

Monoisotopic Mass

406.17533859 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

25MKH1SZ0M

Wikipedia

4-[4-amino-5-(7-methoxy-2-indolylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]-1-cyclohexanecarboxylic acid

Dates

Modify: 2023-08-15
1: Chen BW, Chen W, Liang H, Liu H, Liang C, Zhi X, Hu LQ, Yu XZ, Wei T, Ma T, Xue F, Zheng L, Zhao B, Feng XH, Bai XL, Liang TB. Inhibition of mTORC2 induces cell cycle arrest and enhances the cytotoxicity of doxorubicin by suppressing MDR1 expression in HCC cells. Mol Cancer Ther. 2015 May 29. pii: molcanther.0029.2015. [Epub ahead of print] PubMed PMID: 26026051.
2: Colamonici M, Blyth G, Saleiro D, Szilard A, Bliss-Moreau M, Giles FJ, Altman JK, Beauchamp EM, Platanias LC. Dual targeting of acute myeloid leukemia progenitors by catalytic mTOR inhibition and blockade of the p110α subunit of PI3 kinase. Oncotarget. 2015 Apr 10;6(10):8062-70. PubMed PMID: 25823922; PubMed Central PMCID: PMC4480735.
3: Williams R. Discontinued in 2013: oncology drugs. Expert Opin Investig Drugs. 2015 Jan;24(1):95-110. Epub 2014 Oct 14. PubMed PMID: 25315907.
4: Becker MN, Wu KJ, Marlow LA, Kreinest PA, Vonroemeling CA, Copland JA, Williams CR. The combination of an mTORc1/TORc2 inhibitor with lapatinib is synergistic in bladder cancer in vitro. Urol Oncol. 2014 Apr;32(3):317-26. doi: 10.1016/j.urolonc.2013.06.002. Epub 2013 Sep 17. PubMed PMID: 24054871.
5: Cassell A, Freilino ML, Lee J, Barr S, Wang L, Panahandeh MC, Thomas SM, Grandis JR. Targeting TORC1/2 enhances sensitivity to EGFR inhibitors in head and neck cancer preclinical models. Neoplasia. 2012 Nov;14(11):1005-14. PubMed PMID: 23226094; PubMed Central PMCID: PMC3514742.
6: Li H, Lin J, Wang X, Yao G, Wang L, Zheng H, Yang C, Jia C, Liu A, Bai X. Targeting of mTORC2 prevents cell migration and promotes apoptosis in breast cancer. Breast Cancer Res Treat. 2012 Aug;134(3):1057-66. doi: 10.1007/s10549-012-2036-2. Epub 2012 Apr 4. PubMed PMID: 22476852.
7: Gupta M, Hendrickson AE, Yun SS, Han JJ, Schneider PA, Koh BD, Stenson MJ, Wellik LE, Shing JC, Peterson KL, Flatten KS, Hess AD, Smith BD, Karp JE, Barr S, Witzig TE, Kaufmann SH. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies. Blood. 2012 Jan 12;119(2):476-87. doi: 10.1182/blood-2011-04-346601. Epub 2011 Nov 11. PubMed PMID: 22080480; PubMed Central PMCID: PMC3257013.
8: Bhagwat SV, Gokhale PC, Crew AP, Cooke A, Yao Y, Mantis C, Kahler J, Workman J, Bittner M, Dudkin L, Epstein DM, Gibson NW, Wild R, Arnold LD, Houghton PJ, Pachter JA. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin. Mol Cancer Ther. 2011 Aug;10(8):1394-406. doi: 10.1158/1535-7163.MCT-10-1099. Epub 2011 Jun 14. PubMed PMID: 21673091.
9: Schenone S, Brullo C, Musumeci F, Radi M, Botta M. ATP-competitive inhibitors of mTOR: an update. Curr Med Chem. 2011;18(20):2995-3014. Review. PubMed PMID: 21651476.
10: Altman JK, Sassano A, Kaur S, Glaser H, Kroczynska B, Redig AJ, Russo S, Barr S, Platanias LC. Dual mTORC2/mTORC1 targeting results in potent suppressive effects on acute myeloid leukemia (AML) progenitors. Clin Cancer Res. 2011 Jul 1;17(13):4378-88. doi: 10.1158/1078-0432.CCR-10-2285. Epub 2011 Mar 17. PubMed PMID: 21415215; PubMed Central PMCID: PMC3131493.

Explore Compound Types